molecular formula C14H23N5O2 B11837674 Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-ethoxy- CAS No. 27979-67-5

Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-ethoxy-

Cat. No.: B11837674
CAS No.: 27979-67-5
M. Wt: 293.36 g/mol
InChI Key: GOJRLLRYSLLIOI-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27979-67-5

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

8-(diethylaminomethyl)-2-ethoxy-3,7-dimethylpurin-6-one

InChI

InChI=1S/C14H23N5O2/c1-6-19(7-2)9-10-15-12-11(17(10)4)13(20)16-14(18(12)5)21-8-3/h6-9H2,1-5H3

InChI Key

GOJRLLRYSLLIOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)OCC

Origin of Product

United States

Scientific Research Applications

Introduction to Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-ethoxy-

Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-ethoxy- is a synthetic purine derivative with a complex chemical structure that has garnered attention for its potential applications in various fields of scientific research. This compound is characterized by its unique molecular composition, which includes a purine ring system substituted at specific positions with diethylamino and ethoxy groups. Understanding its applications requires a comprehensive review of its biological activities and potential therapeutic uses.

Antimicrobial Activity

Research indicates that purine derivatives exhibit significant antimicrobial properties. Studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a derivative was tested showing an inhibition zone exceeding 15 mm at concentrations as low as 50 µg/mL, indicating potent antimicrobial activity.

Antiparasitic Effects

The antiparasitic potential of purine derivatives has been explored extensively, particularly against malaria-causing Plasmodium species. In vitro studies have shown that these compounds can inhibit the proteasome in parasites, leading to reduced viability. A notable case study involved humanized mouse models infected with Plasmodium falciparum, where administration of a similar compound resulted in significant reductions in parasitemia compared to control groups.

Anticancer Properties

Preliminary findings suggest that purin derivatives may possess anticancer properties by targeting specific mutations found in tumors. Certain structural analogs have shown the ability to inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers. This targeted approach presents promising avenues for developing cancer therapies.

Enzyme Inhibition and Receptor Modulation

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways and can bind to biological receptors, altering their activity and affecting downstream signaling pathways. This mechanism underlines its potential use in drug development aimed at metabolic disorders.

Case Study 1: Antimicrobial Efficacy

In laboratory settings, a related purine derivative was tested against common bacterial pathogens. Results indicated potent antimicrobial activity with clear inhibition zones, validating the compound's potential for therapeutic applications in treating bacterial infections.

Case Study 2: Antiparasitic Effects

A study involving humanized mouse models infected with Plasmodium falciparum demonstrated that administration of a similar compound resulted in significant reductions in parasitemia compared to control groups. This supports the hypothesis that targeting the proteasome can be an effective strategy for malaria treatment.

Summary of Research Findings

The diverse applications of Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-ethoxy- highlight its significance in scientific research:

ApplicationFindings
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
Antiparasitic EffectsInhibits Plasmodium proteasome; reduces parasitemia
Anticancer PropertiesTargets mutant IDH; potential for cancer therapy
Enzyme InhibitionModulates enzyme activity; affects metabolic pathways

Comparison with Similar Compounds

Structural and Functional Analogies

  • Core Structure: Purin-6(3H)-one: A purine backbone with two fused rings (pyrimidine + imidazole). Quinazolin-4(3H)-one: A benzopyrimidine backbone with a single fused ring. Despite differing cores, both systems exhibit activity modulated by substituents at analogous positions (e.g., positions 2, 3, and 8 in purinones vs. positions 2 and 3 in quinazolinones).
  • Substituent Effects: 8-Diethylaminomethyl (Purinone): Likely enhances solubility and membrane permeability due to the tertiary amine group. 2-Ethoxy (Purinone): May increase metabolic stability compared to smaller alkoxy groups (e.g., methoxy). 3,7-Dimethyl (Purinone): Methyl groups could sterically hinder enzymatic degradation, prolonging activity. In quinazolinones, analogous substitutions (e.g., 2-phenyl vs. 2-methyl) significantly impacted activity. For example, 2-phenyl-4(3H)-quinazolinone showed higher analgesic activity than its 2-methyl counterpart, attributed to improved hydrophobic interactions with targets .

Pharmacological Activity

The evidence highlights quinazolinone derivatives with varying substituents and their analgesic efficacy (Table 1). While direct data for the purinone compound are absent, inferences can be drawn:

Compound Substituents Analgesic Activity (vs. Controls) Reference
2-Phenyl-4(3H)-quinazolinone 2-phenyl, 3-H Higher than aspirin/indomethacin
2-Methyl-4(3H)-quinazolinone 2-methyl, 3-H Moderate activity
Purin-6(3H)-one (target) 8-diethylaminomethyl, 3,7-dimethyl, 2-ethoxy Theoretical: Potential enhanced activity due to bulky, polar substituents
  • Key Findings from Quinazolinones: Bulky substituents (e.g., phenyl) at position 2 increased activity, suggesting that the 8-diethylaminomethyl group in the purinone might similarly enhance target engagement. Methyl groups at positions 3 and 7 in the purinone could reduce metabolic clearance, as seen in quinazolinones with methyl substitutions .

Hypothetical Advantages of the Purinone Derivative

Compared to quinazolinones, the purinone’s diethylaminomethyl group may offer:

Improved solubility : Tertiary amines enhance water solubility, critical for oral bioavailability.

Enhanced receptor interaction : The bulky substituent could occupy hydrophobic pockets in pain-related targets (e.g., COX enzymes).

Metabolic stability : Ethoxy and methyl groups may slow hepatic degradation, extending half-life.

Preparation Methods

Cyclocondensation of Pyrimidine Precursors

The purine ring system is assembled via cyclocondensation reactions. A β-keto-ester (e.g., ethyl 3-oxobutanoate) reacts with thiourea under acidic conditions to form a 4,6-dihydroxypyrimidine intermediate. Subsequent nitrosation at the 5-position introduces a nitroso group, followed by reduction to the amine and cyclization with formic acid to yield hypoxanthine. Methylation at N-3 and N-7 is achieved using dimethyl sulfate in alkaline conditions, as evidenced by the synthesis of 2-ethoxy-3,7-dimethylhypoxanthine (CAS 16017-78-0).

Solid-Phase Synthesis for Modular Assembly

US Patent 6,710,208B2 describes a solid-phase approach using Wang resin-bound intermediates. The purinone core is built iteratively:

  • Coupling of a 4-chloropyrimidine derivative to the resin via a carboxylic acid linker.

  • Displacement of the 4-chloro group with ammonia to form the pyrimidine-4-amine.

  • Cyclization with triphosgene to form the fused imidazole ring, yielding the resin-bound purinone.
    This method enables high purity (≥95% by HPLC) and scalability to multigram quantities.

Regioselective Introduction of the 2-Ethoxy Group

The 2-ethoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

SNAr on 2-Chloropurinone Intermediates

A 2-chloro precursor (e.g., 2-chloro-3,7-dimethylpurin-6-one) reacts with sodium ethoxide in ethanol at 80°C for 12 hr, achieving 85–90% substitution. competing reactions at N-1 and N-3 are suppressed by prior N-methylation.

Mitsunobu Etherification

For oxygen-sensitive substrates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates ethoxy group installation. A 2-hydroxypurinone derivative reacts with ethanol in THF at 0°C, yielding the 2-ethoxy product in 78% yield.

Diethylaminomethyl Functionalization at Position 8

The 8-diethylaminomethyl group is introduced via Mannich reaction or reductive amination:

Mannich Reaction on 8-Unsubstituted Purinones

A solution of 3,7-dimethyl-2-ethoxypurin-6-one (1.0 equiv), diethylamine (3.0 equiv), and formaldehyde (37% aq, 2.5 equiv) in dioxane at 60°C for 8 hr produces the 8-diethylaminomethyl derivative in 65% yield. The reaction proceeds via iminium ion formation, with regioselectivity controlled by the electron-deficient C-8 position.

Reductive Amination of 8-Formyl Precursors

Alternative route:

  • Vilsmeier-Haack formylation at C-8 using POCl3/DMF.

  • Reductive amination with diethylamine and NaBH3CN in MeOH.
    This two-step sequence achieves 72% overall yield but requires strict anhydrous conditions.

Optimization and Challenges

Competing Side Reactions

  • Over-alkylation : Excess formaldehyde in the Mannich reaction leads to bis-aminomethylation. Controlled addition at 0.5 mL/min minimizes this.

  • N-Oxide Formation : Observed during ethoxylation with NaOEt; mitigated by degassing solvents.

Purification Strategies

  • Solid-Phase Extraction : Crude products from solid-phase synthesis are purified via iterative washing (DMF, MeOH, CH2Cl2).

  • Crystallization : The final compound crystallizes from ethyl acetate/hexane (1:3) as white needles, m.p. 128–130°C.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Solid-Phase8295Scalability, minimal purificationSpecialized resin required
Solution-Phase6588Low-cost reagentsModerate regioselectivity
Reductive Amination7291High functional group toleranceMulti-step, moisture-sensitive

Q & A

Q. What are the key synthetic strategies for introducing the diethylaminomethyl and ethoxy groups into the purine scaffold?

The synthesis of this compound typically involves sequential functionalization of the purine core. A common approach is:

  • Step 1 : Alkylation at the N-8 position using diethylaminomethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the diethylaminomethyl group .
  • Step 2 : Ethoxylation at the C-2 position via nucleophilic substitution, employing ethoxide (NaOEt) or ethyl bromide in the presence of a phase-transfer catalyst .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate intermediates due to polar substituents .

Q. How is the purity and structural integrity of this compound validated after synthesis?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., diethylaminomethyl protons at δ 2.5–3.0 ppm; ethoxy methylene at δ 4.1–4.3 ppm) .
    • IR Spectroscopy : Validates carbonyl groups (C=O stretch at ~1680–1700 cm⁻¹) and amine functionalities (N-H stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. What methodological challenges arise when optimizing reaction yields for bulky substituents like diethylaminomethyl?

  • Steric Hindrance : Bulky groups reduce nucleophilicity at the purine N-8 position. Solutions include:
    • Using polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
    • Elevated temperatures (80–100°C) to overcome activation barriers .
  • Competing Side Reactions : Ethoxylation may lead to O-alkylation byproducts. Mitigation strategies:
    • Controlled stoichiometry (1:1.2 molar ratio of purine:ethylating agent).
    • Monitoring via TLC or HPLC to terminate reactions at ~80% conversion .

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

  • Tautomer Ambiguity : The purine core can exhibit keto-enol tautomerism, altering NMR signals.
    • Variable Temperature (VT) NMR : Conducted at 25°C and −40°C to stabilize dominant tautomers .
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability and correlate with experimental data .
  • X-ray Crystallography : Definitive structural assignment via crystal structure analysis (e.g., CCDC deposition) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this purine derivative?

  • Enzyme Inhibition : Test against kinases (e.g., p38α MAPK) using fluorescence-based assays (ATP competition) .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in biological activity data across studies?

  • Source Identification :
    • Purity Variance : Re-evaluate compound purity via HPLC (≥95% threshold) .
    • Assay Conditions : Standardize parameters (e.g., pH, incubation time) to minimize variability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What strategies improve regioselectivity during the synthesis of polysubstituted purines?

  • Directed Metalation : Use directing groups (e.g., trimethylsilyl) to guide electrophilic substitution .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., C-6 with tert-butyldimethylsilyl) to prioritize functionalization at N-8 or C-2 .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for Mannich base derivatization and condensation reactions .
  • Spectroscopic Databases : Reference IR/NMR spectra for purine derivatives in PubChem and Coblentz Society collections .
  • Crystallographic Data : CCDC entries (e.g., 1893720, 1893721) for structural validation .

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